molecular formula C13H18ClNO B7907779 2-Chloro-4-pyridyl 1-propylbutyl ketone

2-Chloro-4-pyridyl 1-propylbutyl ketone

Cat. No.: B7907779
M. Wt: 239.74 g/mol
InChI Key: LCJVHHCESJBXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-pyridyl 1-propylbutyl ketone is an organic compound with the molecular formula C13H18ClNO and a molecular weight of 239.75 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a ketone functional group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyridyl 1-propylbutyl ketone typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ketone product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyridyl 1-propylbutyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-pyridyl 1-propylbutyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridyl 1-propylbutyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-pyridyl 1-butyl ketone
  • 2-Chloro-4-pyridyl 1-ethyl ketone
  • 2-Chloro-4-pyridyl 1-methyl ketone

Uniqueness

2-Chloro-4-pyridyl 1-propylbutyl ketone is unique due to its specific alkyl chain length and the presence of both a chlorine atom and a ketone functional group. This combination of structural features imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-2-propylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-5-10(6-4-2)13(16)11-7-8-15-12(14)9-11/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJVHHCESJBXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.